molecular formula C14H15BrN4 B571696 (2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide CAS No. 121720-53-4

(2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide

Cat. No.: B571696
CAS No.: 121720-53-4
M. Wt: 319.206
InChI Key: WQEVWMMKQKXZRU-UHFFFAOYSA-N
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Description

(2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide is a chemical compound with the molecular formula C14H15BrN4 It is characterized by the presence of a bromine atom, a hexyl group, and two cyanamide groups attached to a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide typically involves the bromination of a precursor compound followed by the introduction of the hexyl group and cyanamide groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide involves its interaction with specific molecular targets and pathways The bromine atom and cyanamide groups may play a role in its reactivity and interactions with other molecules

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide include:

  • (2-Bromo-5-methyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide
  • (2-Bromo-5-ethyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide
  • (2-Bromo-5-propyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the hexyl group may impart different physical and chemical properties compared to its analogs with shorter or longer alkyl chains.

Properties

IUPAC Name

(2-bromo-4-cyanoimino-5-hexylcyclohexa-2,5-dien-1-ylidene)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4/c1-2-3-4-5-6-11-7-14(19-10-17)12(15)8-13(11)18-9-16/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEVWMMKQKXZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=NC#N)C(=CC1=NC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718703
Record name (2-Bromo-5-hexylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121720-53-4
Record name (2-Bromo-5-hexylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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